molecular formula C14H19FN2O2 B2986867 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol CAS No. 2097891-46-6

4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol

Katalognummer B2986867
CAS-Nummer: 2097891-46-6
Molekulargewicht: 266.316
InChI-Schlüssel: IZGBSUYNLKWZHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol” is a chemical compound that has been studied in the context of its potential inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of this compound and its analogues has been explored in various studies. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is considered a key pharmacophoric feature for the inhibition of tyrosinase from Agaricus bisporus (AbTYR) .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory effects on ENTs. For example, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .

Wissenschaftliche Forschungsanwendungen

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its role as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy . It exhibits selectivity towards ENT2 over ENT1, making it a potential candidate for targeted drug development. The structure-activity relationship studies suggest that modifications to the compound can influence its inhibitory effects, providing a pathway for the synthesis of more potent and selective inhibitors .

Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for their antitumor properties. The presence of the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENTs, which are often targeted in cancer therapies . The compound’s ability to reduce the maximum velocity (Vmax) of uridine uptake without affecting the Michaelis constant (Km) indicates its potential as a non-competitive inhibitor in antitumor applications .

Antifungal and Antibacterial Properties

Research has indicated that certain analogs of this compound exhibit antifungal activity against specific strains of Candida . While not all derivatives show this activity, the structure-activity relationship can be explored to enhance these properties for use in antifungal medications.

Synthesis of Novel Derivatives for Anticancer Applications

The compound’s framework has been utilized to create novel derivatives with potent antitumor activity. These derivatives have been tested against various tumor cell lines, showing significant cytotoxicity and highlighting the compound’s versatility as a scaffold for anticancer drug development.

Pharmacological Profiles

The compound’s core structure is related to cinnoline derivatives, which have a wide range of pharmacological profiles. These include activities such as antibacterial, antitumor, antifungal, anti-inflammatory, and even sedative effects. This broad spectrum of potential uses makes it a valuable compound for further pharmaceutical research .

Development of Non-Competitive Inhibitors

As a non-competitive inhibitor, this compound offers a different mechanism of action compared to conventional inhibitors. This property can be advantageous in designing drugs that maintain efficacy even in the presence of high substrate concentrations, which is a common challenge in therapeutic applications .

Molecular Docking Analysis

Molecular docking studies have been conducted to understand the interaction of this compound and its analogs with target proteins. Such analyses are crucial for predicting binding affinities and guiding the design of more effective drugs with fewer side effects .

Role in Chemotherapy

Given its impact on ENTs, this compound could play a significant role in modulating the efficacy of chemotherapeutic agents. ENTs are involved in the transport of nucleosides, which are the building blocks for DNA synthesis. By inhibiting ENTs, the compound could enhance the effectiveness of nucleoside analog-based chemotherapies .

Zukünftige Richtungen

Future research could focus on further structural modifications to improve its potency and selectivity, potentially leading to the development of useful pharmacological agents . Additionally, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various conditions.

Eigenschaften

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-11-3-1-2-4-12(11)16-5-7-17(8-6-16)13-9-19-10-14(13)18/h1-4,13-14,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGBSUYNLKWZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COCC2O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.